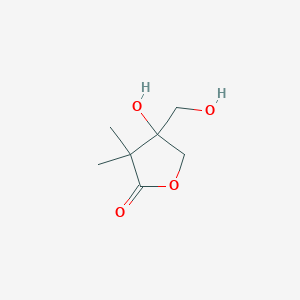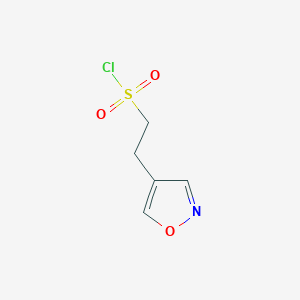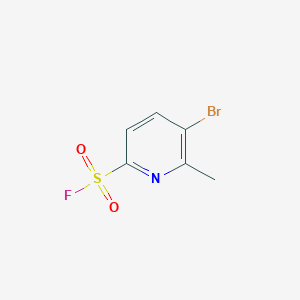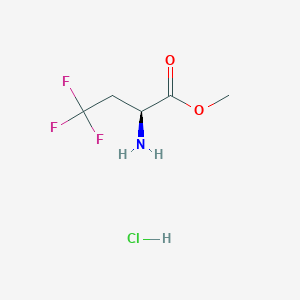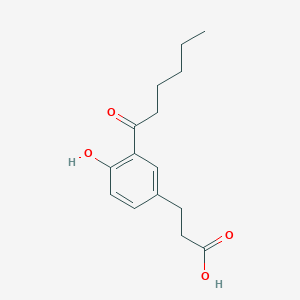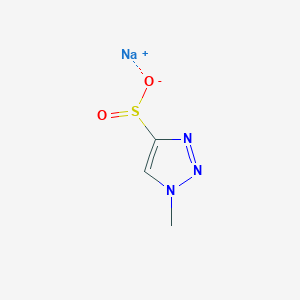
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate (NMT) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and physiological studies. NMT is a versatile and powerful reagent that has a wide range of applications in the laboratory.
Applications De Recherche Scientifique
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and physiological studies. In organic synthesis, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is used as a catalyst for the synthesis of various organic compounds. In biochemical research, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used to study the mechanism of enzyme catalysis. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been used in physiological studies to study the effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is not fully understood. However, it is known that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate acts as a nucleophilic catalyst, which means that it reacts with other molecules to form new compounds. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is believed to act as a proton donor, which helps to activate other molecules and facilitate the formation of new compounds.
Biochemical and Physiological Effects
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can act as an antioxidant, which can help protect cells from oxidative damage. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been found to have neuroprotective properties, which may help protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is relatively inexpensive and easy to obtain. However, there are also some limitations to using sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate in laboratory experiments. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a highly toxic compound and should be handled with care. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can be difficult to purify, which can limit its use in some experiments.
Orientations Futures
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has many potential future applications in scientific research. It could be used to study the mechanism of enzyme catalysis in greater detail, or to study the effects of various drugs on the body. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to study the effects of oxidative stress on cells and the brain. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could also be used to develop new drugs and treatments for various diseases. Finally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to synthesize new organic compounds for use in various scientific research applications.
Méthodes De Synthèse
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is synthesized from 1-methyl-1H-1,2,3-triazole (MT) and sodium sulfinate (Na2SO3). The reaction is carried out in an aqueous medium at a temperature of 60–80 °C. In the first step, MT is dissolved in water, followed by the addition of Na2SO3. The reaction is then heated to the desired temperature. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.
Propriétés
IUPAC Name |
sodium;1-methyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDRNHUBQPWWAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
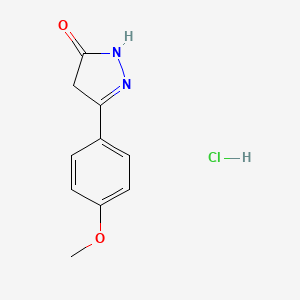
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)
![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
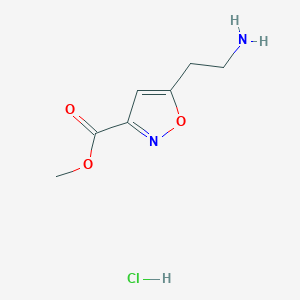
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
